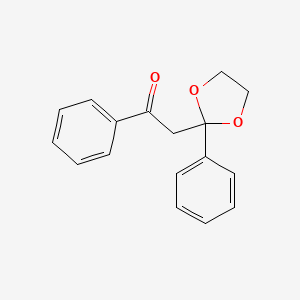
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone is an organic compound with the molecular formula C17H16O3. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly reductants like glucose can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl groups can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
1,3-Dioxolane: A simpler analog with a similar ring structure but lacking the phenyl substituents.
2-Phenyl-1,3-dioxolane: Similar structure but with only one phenyl group attached to the dioxolane ring.
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanol: A reduced form of the target compound with an alcohol group instead of a ketone.
Uniqueness: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone stands out due to its dual phenyl substitution, which enhances its stability and reactivity. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
生物活性
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone, with the molecular formula C16H16O3 and a molecular weight of approximately 272.29 g/mol, is an organic compound featuring a phenyl group and a 1,3-dioxolane moiety. This unique structure contributes to its chemical reactivity and potential biological activities, which are the focus of this article.
Chemical Structure and Properties
The compound consists of a ketone functional group attached to a phenyl group and a dioxolane ring. The specific arrangement of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16O3 |
| Molecular Weight | 272.29 g/mol |
| Structure | Chemical Structure |
Synthesis
Various synthetic methods have been reported for producing this compound. The synthesis typically involves reactions that introduce the dioxolane ring and the ketone functionality.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dioxolane have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.
Antioxidant Properties
The presence of the phenolic structure in related compounds has been linked to antioxidant activity. This suggests that the compound may also contribute to free radical scavenging, which is beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The dioxolane ring may enhance its binding affinity to these targets, thereby influencing its pharmacological effects.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antifungal Activity : A study evaluated a series of dioxolane derivatives for their antifungal activity against various fungal strains. Compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 0.009 to 0.037 mg/mL, indicating potent antifungal properties .
- Cytotoxicity Tests : Another investigation assessed the cytotoxic effects of phenyl-dioxolane derivatives on cancer cell lines. Results showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range, suggesting potential as anticancer agents .
Comparative Analysis
A comparative analysis of similar compounds highlights the potential advantages of this compound:
| Compound Name | Notable Properties | Biological Activity |
|---|---|---|
| 2-(1,3-Dioxolan-2-yl)-1-(2-hydroxyphenyl)-ethanone | Antioxidant properties | Moderate antibacterial activity |
| 4-(1,3-Dioxolan-4-yloxy)benzaldehyde | Used in organic synthesis | Limited biological data |
| 1-(4-methoxyphenyl)ethanone | Antimicrobial properties | Active against fungal strains |
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C17H16O3/c18-16(14-7-3-1-4-8-14)13-17(19-11-12-20-17)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChIキー |
LOBMTGJQQGXWLM-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















